Alogliptin/pioglitazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alogliptin/pioglitazone is a combination medication used to treat type 2 diabetes mellitus. It contains two active ingredients: alogliptin and pioglitazone. Alogliptin is a dipeptidyl peptidase-4 inhibitor, while pioglitazone is a thiazolidinedione. Together, they help improve glycemic control in adults by regulating blood sugar levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Alogliptin: : The synthesis of alogliptin involves multiple steps, starting with the preparation of key intermediates. The process includes reactions such as alkylation, cyclization, and amination. The final step involves the formation of alogliptin benzoate through a salt formation reaction .

-

Pioglitazone: : The synthesis of pioglitazone involves the preparation of a thiazolidinedione ring system. This is achieved through a series of reactions, including condensation, cyclization, and oxidation. The final product is obtained through crystallization and purification .

Industrial Production Methods

The industrial production of Alogliptin/pioglitazone involves the large-scale synthesis of both alogliptin and pioglitazone, followed by their combination into a single tablet form. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Degradation Reactions Under Stress Conditions

Forced degradation studies reveal distinct stability profiles for alogliptin and pioglitazone when exposed to stressors like heat, light, and reactive chemicals :

Mechanistic Insights :

-

Alogliptin : Thermal degradation likely involves cleavage of its aminopiperidine or cyanopyrrolidine moieties .

-

Pioglitazone : Oxidative degradation targets the thiazolidinedione ring, forming sulfoxide or sulfone derivatives .

High-Performance Liquid Chromatography (HPLC) :

-

Column : Zorbax C8 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase : 0.1 M ammonium acetate:methanol (50:50 v/v).

-

Detection : UV at 248 nm.

-

Retention Times :

-

Alogliptin: 2.88 min

-

Pioglitazone: 4.33 min

-

-

Linearity :

-

Alogliptin: 6.25–18.75 µg/mL (LOD: 0.047 µg/mL; LOQ: 0.157 µg/mL).

-

Pioglitazone: 11.25–33.75 µg/mL (LOD: 0.152 µg/mL; LOQ: 0.498 µg/mL).

-

LC-MS/MS Method :

-

Column : BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase : 0.1% formic acid:acetonitrile (40:60 v/v).

-

Detection : MRM transitions:

-

Alogliptin: m/z 340.18 → 116.08

-

Pioglitazone: m/z 356.99 → 133.92

-

-

Linearity :

-

Alogliptin: 10–400 ng/mL

-

Pioglitazone: 25–2000 ng/mL

-

Stability in Biological Matrices

-

Plasma Stability : Both drugs remain stable for ≥24 hours at room temperature and through freeze-thaw cycles .

-

Extraction Efficiency : Protein precipitation with acetonitrile achieves >95% recovery for both compounds in human plasma .

Interaction Between Alogliptin and Pioglitazone

No direct chemical interactions (e.g., covalent adduct formation) are reported. Pharmacokinetic studies confirm:

-

Synergistic Efficacy : Combined therapy reduces HbA1c by −1.71% (vs. −1.15% for pioglitazone alone) .

-

Metabolic Stability : Co-administration does not alter CYP450-mediated metabolism of either drug .

Key Stability Challenges

Applications De Recherche Scientifique

Efficacy in Glycemic Control

Numerous studies have demonstrated the effectiveness of alogliptin/pioglitazone in improving glycemic control among patients with T2DM:

- Combination Therapy : A 26-week study involving 655 patients showed that the combination of alogliptin (25 mg) and pioglitazone (30 mg) resulted in significant reductions in glycosylated hemoglobin (HbA1c) compared to monotherapy with either agent. The combination achieved an average HbA1c reduction of -1.7% from a baseline of 8.8% .

- Initial Combination Therapy : Another study indicated that initial combination therapy with alogliptin and pioglitazone was safe and effective for drug-naïve patients with inadequate glycemic control. Approximately two-thirds of participants achieved an HbA1c ≤7.0% after treatment .

- Long-Term Benefits : The combination not only improves glycemic control but also helps preserve β-cell function over time, potentially delaying the progression of T2DM .

Safety Profile

The safety profile of this compound is generally favorable:

- Adverse Events : While both medications are associated with some adverse effects, such as weight gain and fluid retention linked to pioglitazone, the combination may allow for lower doses of each drug, thereby reducing the incidence of these side effects .

- Cardiovascular Outcomes : Pioglitazone has been shown to have cardiovascular benefits, including reducing the risk of atherosclerotic events. Alogliptin appears neutral regarding cardiovascular risks, making their combination an attractive option for patients at risk for cardiovascular complications .

Case Study 1: Efficacy in Older Adults

A retrospective analysis examined older adults with T2DM who were treated with this compound. The study found significant improvements in HbA1c levels and weight stability over 12 months, highlighting the combination's effectiveness in this demographic where polypharmacy is common and adverse effects need careful management .

Case Study 2: Real-World Application

In a real-world cohort study involving 500 patients with T2DM, those treated with this compound experienced better glycemic control compared to those on metformin alone. The study reported a reduction in hospitalizations related to diabetes complications among those on the combination therapy, suggesting its potential role in improving overall patient outcomes .

Comparative Efficacy Table

Mécanisme D'action

Alogliptin/pioglitazone exerts its effects through the combined actions of alogliptin and pioglitazone:

Comparaison Avec Des Composés Similaires

Alogliptin/pioglitazone is unique due to its combination of alogliptin and pioglitazone. Here are some similar compounds and their differences:

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor, but it does not include a thiazolidinedione component.

Rosiglitazone: Similar to pioglitazone, it is a thiazolidinedione but does not include a dipeptidyl peptidase-4 inhibitor.

This compound’s uniqueness lies in its dual mechanism of action, combining the benefits of both alogliptin and pioglitazone to provide comprehensive glycemic control .

Propriétés

Formule moléculaire |

C37H41N7O5S |

|---|---|

Poids moléculaire |

695.8 g/mol |

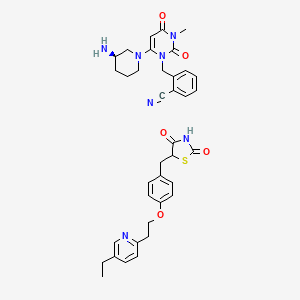

Nom IUPAC |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.C18H21N5O2/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t;15-/m.1/s1 |

Clé InChI |

LNTORSITGSWVNQ-DYYGGQLPSA-N |

SMILES isomérique |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |

SMILES canonique |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.